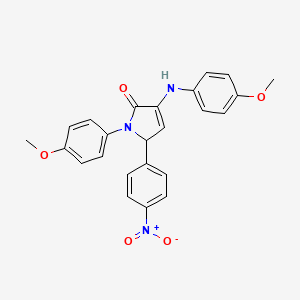
1-(4-MEO-PH)-3-(4-MEO-PHENYLAMINO)-5-(4-NITRO-PHENYL)-1,5-DIHYDRO-PYRROL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-(4-methoxyphenylamino)-5-(4-nitrophenyl)-1,5-dihydro-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrol-2-one core substituted with methoxyphenyl, methoxyphenylamino, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(4-methoxyphenylamino)-5-(4-nitrophenyl)-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as a β-keto ester or a β-keto amide.
Substitution Reactions: Introduction of the methoxyphenyl, methoxyphenylamino, and nitrophenyl groups can be carried out through nucleophilic substitution reactions using corresponding halides or other suitable leaving groups.
Reaction Conditions: These reactions often require specific conditions such as the use of strong bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-3-(4-methoxyphenylamino)-5-(4-nitrophenyl)-1,5-dihydro-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorosulfonic acid, or halogens (chlorine, bromine) with a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenols or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-(4-methoxyphenylamino)-5-(4-nitrophenyl)-1,5-dihydro-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules or natural products.
Biological Research: Study of its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-methoxyphenylamino)-5-(4-nitrophenyl)-1,5-dihydro-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of methoxy, amino, and nitro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-3-(4-methoxyphenylamino)-5-phenyl-1,5-dihydro-pyrrol-2-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Methoxyphenyl)-3-(4-aminophenylamino)-5-(4-nitrophenyl)-1,5-dihydro-pyrrol-2-one: Contains an amino group instead of a methoxy group, potentially altering its chemical and biological properties.
1-(4-Methoxyphenyl)-3-(4-methoxyphenylamino)-5-(4-chlorophenyl)-1,5-dihydro-pyrrol-2-one:
Uniqueness
1-(4-Methoxyphenyl)-3-(4-methoxyphenylamino)-5-(4-nitrophenyl)-1,5-dihydro-pyrrol-2-one is unique due to the combination of methoxy, amino, and nitro substituents on the pyrrol-2-one core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-31-20-11-5-17(6-12-20)25-22-15-23(16-3-7-19(8-4-16)27(29)30)26(24(22)28)18-9-13-21(32-2)14-10-18/h3-15,23,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCERKWZRCYBBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














